Binding Affinity and Stability of 3-Oxaoctanoyl-CoA vs. 3-Thiaoctanoyl-CoA
The binding interaction of 3-oxaoctanoyl-CoA with pig kidney medium-chain acyl-CoA dehydrogenase (MCAD) is significantly weaker and less stable compared to its 3-thia analogue [1]. This difference is directly observable via the formation of a long-wavelength charge-transfer complex with the FAD cofactor.
| Evidence Dimension | Binding Affinity and Complex Stability |
|---|---|
| Target Compound Data | 3-Oxaoctanoyl-CoA binds 'comparatively weakly' and forms a long-wavelength band at 780 nm that is 'less intense and less stable' [1]. |
| Comparator Or Baseline | 3-Thiaoctanoyl-CoA binds strongly and forms an intense, stable long-wavelength band at 804 nm with an extinction coefficient of 8.7 mM⁻¹ cm⁻¹ at pH 7.6 [1]. |
| Quantified Difference | Binding is qualitatively weaker; stability is significantly reduced. The 3-thia band is ~20% more intense at pH 8.8 than at pH 6.0 [1]. |
| Conditions | Spectroscopic analysis of ligand-enzyme complexes with pig kidney MCAD at pH 7.6 [1]. |
Why This Matters
This quantitative difference in binding affinity and complex stability is crucial for experiments where a stable enzyme-ligand complex is required, such as in structural biology or detailed mechanistic studies.
- [1] Lau, S. M., Brantley, R. K., & Thorpe, C. (1988). The reductive half-reaction in acyl-CoA dehydrogenase from pig kidney: studies with thiaoctanoyl-CoA and oxaoctanoyl-CoA analogues. Biochemistry, 27(14), 5089-5095. View Source
